molecular formula C13H10F2N4OS2 B2968858 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203320-51-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2968858
CAS No.: 1203320-51-7
M. Wt: 340.37
InChI Key: RYUINXZGUIMWMB-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzo[d]thiazole core substituted with fluorine atoms and a propyl group, along with a thiadiazole ring and a carboxamide group.

Mechanism of Action

Target of Action

The primary target of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the transfer of electrons to the creation of a proton gradient across the mitochondrial membrane .

Mode of Action

This compound acts as a potent inhibitor of Succinate Dehydrogenase . It binds to the SDH complex, preventing the oxidation of succinate to fumarate. This inhibition disrupts the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The inhibition of Succinate Dehydrogenase by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the lack of these electron carriers hampers the transfer of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of Succinate Dehydrogenase by this compound leads to a decrease in ATP production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions Subsequent fluorination introduces the fluorine atoms at the 4 and 6 positions of the benzene ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound. Process optimization and automation are key factors in achieving cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide

  • N-(2-(dimethylamino)ethyl)furan-2-carboxamide

Uniqueness: N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. These differences contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4OS2/c1-2-3-8-11(22-19-18-8)12(20)17-13-16-10-7(15)4-6(14)5-9(10)21-13/h4-5H,2-3H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUINXZGUIMWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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